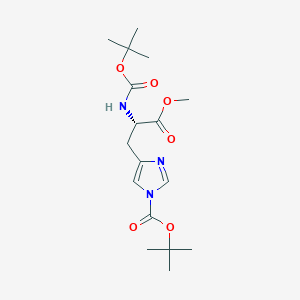

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Description

BenchChem offers high-quality N(alpha), N-(im)-Di-Boc-L-histidine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(alpha), N-(im)-Di-Boc-L-histidine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCZFTGHOVFXLZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447860 | |

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-51-4 | |

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is N(alpha), N-(im)-Di-Boc-L-histidine methyl ester?

An In-depth Technical Guide to N(α),N-(im)-Di-Boc-L-histidine Methyl Ester

Authored by: Gemini, Senior Application Scientist

Abstract

N(α),N-(im)-Di-Boc-L-histidine methyl ester is a pivotal, chemically modified amino acid derivative used extensively in synthetic organic chemistry, particularly within the domain of peptide synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, methods for characterization, and its strategic application in Boc-based solid-phase peptide synthesis (SPPS). We will explore the rationale behind the dual protection strategy of the α-amino and imidazole nitrogen atoms, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

This derivative of L-histidine is functionalized with two acid-labile tert-butyloxycarbonyl (Boc) groups and a methyl ester at the carboxyl terminus. These modifications render the molecule stable for specific chemical transformations while allowing for controlled deprotection, a cornerstone of modern peptide chemistry.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(tert-butoxycarbonyl)-1H-imidazol-4-yl]propanoate | [1] |

| Synonym(s) | Nα,Nim-Bis-Boc-L-histidine methyl ester | [2] |

| CAS Number | 17791-51-4 | |

| Molecular Formula | C₁₇H₂₇N₃O₆ | |

| Molecular Weight | 369.41 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 113-116 °C | [2] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | Inferred from synthesis protocols |

| Storage Temp. | 2-8°C, under inert atmosphere | [2] |

Synthesis and Purification

The synthesis of N(α),N-(im)-Di-Boc-L-histidine methyl ester is typically a two-step process starting from L-histidine. The first step is the protection of the carboxylic acid via esterification, followed by the simultaneous protection of the two nitrogen atoms using Di-tert-butyl dicarbonate.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system based on established chemical principles for amino acid modification.[4][5]

Step 1: Synthesis of L-Histidine Methyl Ester Hydrochloride

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 200 mL of anhydrous methanol.

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2 equivalents) dropwise to the cold methanol. Causality: This in-situ formation of methanolic HCl is exothermic and must be controlled. It provides the acidic catalyst and reactant for the Fischer esterification of the carboxylic acid.

-

Reactant Addition: After the addition of SOCl₂ is complete, add L-histidine (1 equivalent) portion-wise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to yield a solid residue. This crude product, L-histidine methyl ester hydrochloride, is typically used in the next step without further purification.

Step 2: Synthesis of N(α),N-(im)-Di-Boc-L-histidine Methyl Ester

-

Setup: Suspend the crude L-histidine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask.

-

Base Addition: Cool the suspension to 0°C and add a base, such as Triethylamine (TEA, ~5 equivalents), to neutralize the hydrochloride salt and facilitate the subsequent reaction.[4]

-

Boc Protection: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, ~2.3 equivalents) in the same solvent. Causality: (Boc)₂O is the standard reagent for Boc protection.[5] An excess is used to ensure both the α-amino group and the imidazole nitrogen are fully protected. The imidazole ring is less nucleophilic, thus requiring robust conditions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

-

Workup & Purification:

-

Filter the reaction mixture to remove any salts (e.g., triethylammonium chloride).

-

Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound as a white solid.

-

Spectroscopic Analysis and Characterization

Verifying the identity and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures based on its molecular structure.

-

¹H NMR (Proton NMR): Expected signals would include two singlets around 1.4-1.6 ppm corresponding to the 18 protons of the two tert-butyl groups. A singlet around 3.7 ppm for the methyl ester protons. Signals for the α- and β-protons of the histidine backbone, and distinct signals for the protons on the imidazole ring.

-

¹³C NMR (Carbon NMR): Carbonyl signals for the two Boc groups and the methyl ester would appear in the 150-175 ppm range. Signals for the quaternary carbons of the Boc groups would be around 80-85 ppm. Aliphatic and aromatic carbons from the histidine core would also be present in their respective regions.

-

Mass Spectrometry (MS): In ESI-MS, the primary ion observed would be the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 369.41 g/mol .

-

Infrared (IR) Spectroscopy: Key stretches would include C=O vibrations from the carbamates and ester at ~1700-1750 cm⁻¹, and N-H stretching from the protected amine at ~3300-3400 cm⁻¹.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-strategy SPPS. The histidine side chain contains a nucleophilic imidazole ring that can cause undesirable side reactions, such as racemization or peptide branching, if left unprotected. The N(im)-Boc group effectively prevents these issues.

Rationale for Di-Boc Protection

-

Complete Deactivation: The N(im)-Boc group fully shields the reactivity of the imidazole side chain during the coupling steps of peptide synthesis.

-

Acid Lability: Crucially, the N(im)-Boc group is labile under the same acidic conditions used to remove the N(α)-Boc group (typically Trifluoroacetic Acid, TFA, in DCM).[6][7] This simultaneous deprotection is a double-edged sword:

-

Advantage: It simplifies the synthesis of short peptides or peptides where histidine is located near the N-terminus, as no separate deprotection step is needed for the side chain.[8]

-

Disadvantage: For longer peptides, the newly exposed imidazole ring after each deprotection cycle can become problematic. Therefore, for longer syntheses, a more stable imidazole protecting group (like Tosyl or DNP) is often preferred.[8]

-

Diagram: Role in the Boc-SPPS Cycle

Sources

- 1. n(alpha) n-(im)-di-boc-l-histidine | CAS#:17791-51-4 | Chemsrc [chemsrc.com]

- 2. N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

An In-depth Technical Guide to N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester: Properties, Synthesis, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, a pivotal building block in modern peptide synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-tested insights to empower researchers in leveraging this reagent to its full potential. We will delve into its chemical properties, synthesis and purification protocols, and its strategic application in peptide chemistry, with a focus on overcoming the inherent challenges associated with the histidine residue.

Introduction: The Challenge of Histidine and the Di-Boc Solution

The unique imidazole side chain of histidine presents a dual challenge in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, while its basicity can catalyze the racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1][2] The strategic protection of both the alpha-amino (Nα) and the imidazole (Nim) nitrogens is therefore paramount. N(alpha), N-(im)-Di-Boc-L-histidine methyl ester offers a robust solution by employing the acid-labile tert-butoxycarbonyl (Boc) group to shield both reactive sites. This dual protection scheme is instrumental in minimizing side reactions and, most critically, in suppressing racemization during peptide coupling reactions.[3] The methyl ester on the C-terminus provides an additional layer of protection and facilitates its use in solution-phase peptide synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 17791-51-4 | |

| Molecular Formula | C₁₇H₂₇N₃O₆ | |

| Molecular Weight | 369.41 g/mol | |

| Appearance | White to off-white solid | [4] |

| Melting Point | 113-116 °C | |

| Storage Temperature | 2-8°C |

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Chloroform

-

Ethyl acetate

-

Acetone

-

Dimethyl sulfoxide (DMSO)

It is expected to have limited solubility in non-polar solvents and water.

Stability: The Boc protecting groups are generally stable to basic and nucleophilic conditions but are readily cleaved by strong acids. The compound should be stored in a cool, dry place to prevent degradation. Prolonged exposure to ambient temperatures may lead to gradual decomposition.[5]

Spectroscopic Characterization

For the purpose of identity confirmation and purity assessment, the following are representative spectroscopic data for N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the two Boc groups (singlets around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the α-proton, the β-protons, and the imidazole ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the Boc and methyl ester groups, the quaternary carbons of the Boc groups, and the carbons of the amino acid backbone and the imidazole ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 370.4.

Synthesis and Purification

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester can be achieved through a multi-step process starting from L-histidine. The following is a generalized protocol based on established chemical transformations.

Diagram: Synthetic Pathway

Caption: Synthetic pathway for N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of L-Histidine Methyl Ester Hydrochloride [6]

-

To a suspension of L-histidine (0.1 mol) in methanol (100 mL) at 0°C, slowly add thionyl chloride (SOCl₂) (0.22 mol) or trimethylchlorosilane (TMSCl) (0.2 mol).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude L-histidine methyl ester hydrochloride as a solid. This can be used in the next step without further purification.

Step 2: Synthesis of N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester [7][8]

-

Dissolve L-histidine methyl ester hydrochloride (0.1 mol) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and a miscible organic solvent.

-

Cool the solution to 0°C and add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (at least 2.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

After completion of the reaction (monitored by TLC), perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reactivity and Deprotection Strategies

The utility of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester in multi-step synthesis hinges on the ability to selectively or completely remove the Boc protecting groups.

Simultaneous Deprotection of Both Boc Groups:

Both the N(alpha)-Boc and N(im)-Boc groups are acid-labile and can be removed simultaneously using strong acidic conditions.

Protocol for Complete Deprotection: [9]

-

Dissolve the di-Boc protected histidine derivative in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. The deprotected product is obtained as its TFA salt.

Selective Deprotection of the N(im)-Boc Group:

The N(im)-Boc group is more labile to certain milder acidic or nucleophilic conditions compared to the N(alpha)-Boc group. This allows for its selective removal.

Protocol for Selective N(im)-Boc Deprotection: [7]

-

Treat a solution of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester in methanol with a catalytic amount of a mild base such as potassium carbonate (K₂CO₃).

-

Reflux the reaction mixture and monitor the progress by TLC.

-

Upon completion, neutralize the reaction mixture and perform an aqueous work-up.

-

Purify the resulting N(alpha)-Boc-L-histidine methyl ester by column chromatography.

Application in Peptide Synthesis

The primary application of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS), where it offers a significant advantage in preventing racemization.[3]

Diagram: Boc-SPPS Cycle

Caption: General cycle for Boc solid-phase peptide synthesis (SPPS).

Step-by-Step Protocol for Incorporation in Boc-SPPS:

This protocol assumes the use of the corresponding di-Boc protected carboxylic acid (Boc-His(Boc)-OH), which is more commonly used in SPPS.

-

Resin Preparation: Start with a deprotected amino group on the solid support (e.g., Merrifield or PAM resin).

-

Activation: Pre-activate Boc-His(Boc)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF. Add a base like diisopropylethylamine (DIEA) (6 equivalents) and allow the activation to proceed for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[10]

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

N(alpha)-Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N(alpha)-Boc group.[11]

-

Washing and Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.[10]

-

Washing: Wash the resin again with DCM and DMF to prepare for the next coupling cycle.

Comparative Analysis with Other Protected Histidine Derivatives

The choice of protecting group for the histidine side chain is critical. Below is a comparison of di-Boc protected histidine with other commonly used derivatives.

| Derivative | Advantages | Disadvantages |

| Boc-His(Boc)-OH | Excellent suppression of racemization.[3] | The N(im)-Boc group is labile under the same conditions as the N(alpha)-Boc group, limiting its use in long syntheses without careful optimization. |

| Boc-His(Trt)-OH | The trityl (Trt) group is more stable to TFA than the N(im)-Boc group. | More prone to racemization compared to Boc-His(Boc)-OH.[12] |

| Boc-His(Tos)-OH | The tosyl (Tos) group is stable to TFA. | The Tos group can be cleaved by HOBt, which is often used as a coupling additive.[13] |

Conclusion

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester and its corresponding carboxylic acid are invaluable tools for chemists engaged in peptide synthesis. The dual Boc protection strategy provides a highly effective means of suppressing the racemization of the sensitive histidine residue, leading to higher purity and stereochemical integrity of the final peptide product. While the lability of the N(im)-Boc group requires careful consideration in the synthetic strategy, the benefits it offers in mitigating a key challenge in peptide chemistry make it a superior choice for many applications. This guide has provided the fundamental chemical properties, detailed synthetic and deprotection protocols, and a practical guide to its application in SPPS, empowering researchers to confidently and effectively utilize this important reagent in their pursuit of novel peptides and therapeutics.

References

- Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- Sigma-Aldrich. (n.d.). N(α), N-(im)-Di-Boc-L-histidine methyl ester.

- MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

- National Institutes of Health. (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- PubMed. (n.d.). Mechanism of racemisation of histidine derivatives in peptide synthesis.

- Sigma-Aldrich. (n.d.). N(α), N-(im)-Di-Boc-L-histidine methyl ester.

- ResearchGate. (2025, August 6). Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines.

- BenchChem. (n.d.). A Comparative Analysis of Boc-His(Z)-OH and Boc-His(Trt)-OH in Peptide Synthesis.

- BenchChem. (n.d.). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.

- Google Patents. (n.d.). CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ChemicalBook. (n.d.). N-Boc-L-Histidine(17791-52-5) 13C NMR spectrum.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Wiley Online Library. (n.d.). Synthesis and Application of Fmoc-His(3-Bum)-OH.

- ACS Publications. (n.d.). Studies on the racemization and coupling of N.alpha.,Nim-protected histidine active esters. The Journal of Organic Chemistry.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from Luxembourg Bio Technologies website.

- Echemi. (n.d.). n(alpha), n-(im)-di-boc-l-histidine methyl ester.

- AAPPTec. (n.d.). SYNTHESIS NOTES.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

- ResearchGate. (2018, May 29). Did anyone observe spontaneous Boc removal from histidine?.

- ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue?.

- Nature. (2023, December 9). Total wash elimination for solid phase peptide synthesis.

- Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

- TradeIndia. (n.d.). N(alpha), N-(im)-di-boc-l-histidine Methyl Ester - Cas No: 17791-51-4.

- ChemicalBook. (2025, March 28). N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4.

- LabSolu. (n.d.). N(α), N-(im)-Di-Boc-L-histidine methyl ester.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

Sources

- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 7. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester molecular weight

An In-Depth Technical Guide to N(alpha), N-(im)-Di-Boc-L-histidine methyl ester: Principles and Applications

Introduction

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a cornerstone derivative of the amino acid L-histidine, engineered for precision and control in the complex world of synthetic chemistry, particularly in peptide synthesis and drug development. The strategic addition of two tert-butyloxycarbonyl (Boc) protecting groups and a methyl ester transforms the otherwise reactive histidine molecule into a stable and versatile building block. This guide offers a comprehensive exploration of its chemical properties, the rationale behind its design, its synthesis, and its critical role in modern synthetic protocols, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physical and chemical characteristics of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is fundamental to its effective application. These properties dictate its solubility, stability, and reactivity in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 369.41 g/mol | [1] |

| Molecular Formula | C₁₇H₂₇N₃O₆ | [1] |

| CAS Number | 17791-51-4 | [1][2][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 113-116 °C | [2] |

| Storage Temperature | 2-8°C | |

| Purity | Typically ≥97% |

digraph "N_alpha_N_im_Di_Boc_L_histidine_methyl_ester" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the atoms N_alpha [label="N", pos="0,0.5!", fontcolor="#202124"]; C_alpha [label="Cα", pos="-1,-0.25!", fontcolor="#202124"]; H_alpha [label="H", pos="-1.5,0.25!", fontcolor="#202124"]; C_carboxyl [label="C", pos="-1.5,-1.25!", fontcolor="#202124"]; O_double [label="O", pos="-1,-2!", fontcolor="#202124"]; O_ester [label="O", pos="-2.5,-1.5!", fontcolor="#202124"]; C_methyl [label="CH₃", pos="-3.25,-2.25!", fontcolor="#202124"]; C_beta [label="Cβ", pos="0.5,-1!", fontcolor="#202124"];

// Imidazole Ring C_gamma [label="Cγ", pos="1.75,-0.5!", fontcolor="#202124"]; N_delta [label="N", pos="2.75,-1.25!", fontcolor="#202124"]; C_epsilon [label="Cε", pos="3.5, -0.5!", fontcolor="#202124"]; N_pi [label="N", pos="3, 0.5!", fontcolor="#202124"]; C_delta2 [label="Cδ", pos="2, 0.5!", fontcolor="#202124"];

// N-alpha Boc Group C_boc1_carbonyl [label="C", pos="1,1.25!", fontcolor="#202124"]; O_boc1_double [label="O", pos="1.75,1.75!", fontcolor="#202124"]; O_boc1 [label="O", pos="0.25,2!", fontcolor="#202124"]; C_boc1_tert [label="C(CH₃)₃", pos="-0.5,2.75!", fontcolor="#202124"];

// N-im Boc Group C_boc2_carbonyl [label="C", pos="3.75,1.25!", fontcolor="#202124"]; O_boc2_double [label="O", pos="4.5,1.75!", fontcolor="#202124"]; O_boc2 [label="O", pos="3,2!", fontcolor="#202124"]; C_boc2_tert [label="C(CH₃)₃", pos="2.25,2.75!", fontcolor="#202124"];

// Bonds edge [color="#4285F4"]; N_alpha -- C_alpha; C_alpha -- H_alpha; C_alpha -- C_carboxyl; C_carboxyl -- O_double [style=double]; C_carboxyl -- O_ester; O_ester -- C_methyl; C_alpha -- C_beta; C_beta -- C_gamma;

// Imidazole Ring Bonds C_gamma -- N_delta; N_delta -- C_epsilon [style=double]; C_epsilon -- N_pi; N_pi -- C_delta2 [style=double]; C_delta2 -- C_gamma;

// Boc Group Bonds N_alpha -- C_boc1_carbonyl; C_boc1_carbonyl -- O_boc1_double [style=double]; C_boc1_carbonyl -- O_boc1; O_boc1 -- C_boc1_tert;

N_pi -- C_boc2_carbonyl; C_boc2_carbonyl -- O_boc2_double [style=double]; C_boc2_carbonyl -- O_boc2; O_boc2 -- C_boc2_tert; }

Caption: Molecular structure of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

The Rationale for Orthogonal Protection

The unique reactivity of L-histidine presents significant challenges in peptide synthesis. Its structure contains three reactive sites: the α-amino group, the carboxyl group, and the imidazole side chain. The imidazole ring itself contains two nitrogen atoms, N-π (N-1) and N-τ (N-3), which are nucleophilic and can participate in undesirable side reactions.

Expertise in Action: Why Dual Boc Protection is Crucial

-

Preventing Side Chain Acylation: During peptide coupling, the activated carboxyl group of an incoming amino acid is highly electrophilic. An unprotected imidazole nitrogen can act as a nucleophile, attacking the activated ester and leading to the formation of branched peptides or other impurities. The Boc group on the imidazole nitrogen (N-im-Boc) effectively shields it, preventing such side reactions.[5]

-

Suppressing Racemization: Histidine is notoriously prone to racemization during the activation step of peptide coupling.[6] The lone pair of electrons on the N-π of the imidazole ring can abstract the proton from the α-carbon of the activated histidine, leading to the formation of an achiral intermediate and subsequent loss of stereochemical integrity.[6] Protecting the imidazole nitrogen significantly reduces this risk by decreasing the basicity of the ring.[5]

-

Ensuring Controlled Deprotection: The N(alpha)-Boc group provides temporary protection for the main-chain amino group, allowing for sequential elongation of the peptide chain.[5][7] The methyl ester protects the C-terminal carboxyl group, preventing its participation in coupling reactions until it is intentionally cleaved.

This multi-faceted protection strategy is a prime example of an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions, affording the synthetic chemist precise control over the reaction sequence.

Synthetic Workflow and Purification

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4 [chemicalbook.com]

- 3. N(alpha), N-(im)-di-boc-l-histidine Methyl Ester - Cas No: 17791-51-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 7. BOC Protection and Deprotection [bzchemicals.com]

An In-Depth Technical Guide to N(alpha),N-(im)-Di-Boc-L-histidine methyl ester (CAS: 17791-51-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester, a pivotal building block in modern peptide synthesis and pharmaceutical development. The strategic application of dual tert-butyloxycarbonyl (Boc) protecting groups on both the α-amino and imidazole nitrogen atoms, coupled with the methyl esterification of the C-terminus, offers a robust solution to the inherent challenges associated with the incorporation of histidine residues into peptide chains. This guide delves into the physicochemical properties, a detailed synthesis protocol, analytical characterization, the mechanistic advantages of its protective scheme, and its practical applications, offering field-proven insights for researchers and developers.

Introduction: The Histidine Challenge in Peptide Synthesis

Histidine, with its unique imidazole side chain (pKa ≈ 6.0), plays a crucial role in the biological activity of many peptides and proteins, acting as a proton donor/acceptor and a metal chelator. However, its incorporation during solid-phase peptide synthesis (SPPS) is notoriously problematic. The nucleophilic π-nitrogen of the imidazole ring can catalyze the racemization of the activated histidine residue and lead to undesirable side reactions. N(alpha),N-(im)-Di-Boc-L-histidine methyl ester (CAS: 17791-51-4) has emerged as a superior derivative that effectively mitigates these issues, ensuring the stereochemical integrity and purity of the final peptide product.[1]

Physicochemical and Structural Properties

Summarized below are the key physical and chemical properties of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

| Property | Value | Reference |

| CAS Number | 17791-51-4 | [1][2][3] |

| Molecular Formula | C₁₇H₂₇N₃O₆ | [1][2][3] |

| Molecular Weight | 369.41 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 113-116 °C | [2] |

| Purity | ≥ 97% (commercially available) | [2] |

| Storage Conditions | 2-8°C | [2] |

Chemical Structure:

Caption: Chemical structure of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

Synthesis and Purification

The synthesis of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is a two-step process starting from L-histidine.

Caption: Synthetic workflow for N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

Experimental Protocol

Step 1: Synthesis of L-Histidine Methyl Ester Hydrochloride

-

Suspend L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield L-histidine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester

-

Dissolve L-histidine methyl ester hydrochloride (1 equivalent) in anhydrous methanol.

-

Add triethylamine (TEA, ~5 equivalents) to neutralize the hydrochloride salt and to act as a base for the reaction.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 2.3-2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid), followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N(alpha),N-(im)-Di-Boc-L-histidine methyl ester as a white solid.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A published ¹³C NMR spectrum in CDCl₃ shows characteristic peaks for the two Boc groups, the methyl ester, and the carbons of the histidine backbone and imidazole ring.

Chemical Shift (δ) ppm Assignment ~171 C=O (methyl ester) ~155 C=O (Nα-Boc) ~148 C=O (N(im)-Boc) ~138 Imidazole C ~136 Imidazole C ~114 Imidazole C ~80 Quaternary C (Boc) ~53 Cα ~52 O-CH₃ (ester) ~30 Cβ ~28 CH₃ (Boc) (Data is representative and may vary slightly based on solvent and instrument.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3400 | N-H stretch (urethane) |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (ester) |

| ~1700 | C=O stretch (carbamate) |

| ~1500-1600 | Imidazole ring stretches |

The Mechanistic Advantage: Suppressing Racemization

The primary advantage of using N(alpha),N-(im)-Di-Boc-L-histidine methyl ester lies in the prevention of racemization during peptide coupling.

Caption: Mechanism of racemization suppression by N(im)-Boc protection.

Without protection on the imidazole nitrogen, its lone pair of electrons can act as an internal base, abstracting the proton from the α-carbon of the activated histidine. This leads to the formation of a planar intermediate, which can be protonated from either face, resulting in a mixture of L- and D-isomers. The bulky Boc group on the imidazole nitrogen sterically hinders this intramolecular attack and reduces the nucleophilicity of the nitrogen, thereby preserving the stereochemical integrity of the histidine residue during the coupling reaction.

Deprotection Strategies

The two Boc groups and the methyl ester can be removed under different conditions, allowing for orthogonal deprotection strategies.

-

N(alpha)-Boc and N(im)-Boc Deprotection: Both Boc groups are typically removed simultaneously under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Selective N(im)-Boc Deprotection: It has been reported that the N(im)-Boc group can be selectively removed in the presence of an N(alpha)-Boc group using sodium borohydride (NaBH₄) in ethanol. This allows for further modification of the imidazole ring if desired.

-

Methyl Ester Saponification: The methyl ester can be hydrolyzed to the free carboxylic acid using a mild base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol.

Applications in Peptide Synthesis and Drug Development

N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is a valuable building block for the synthesis of a wide range of biologically active peptides where the presence of a histidine residue is critical for function. Its use ensures higher purity and yield of the target peptide, which is particularly important in the development of therapeutic peptides. While specific examples in late-stage clinical trials are often proprietary, this derivative is widely used in the research and development of peptides for applications in oncology, immunology, and metabolic diseases.[1]

Safety and Handling

Based on available supplier safety data, N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is not classified as a hazardous substance. However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.

Conclusion

N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is a highly effective and versatile derivative for the incorporation of histidine in peptide synthesis. Its dual protection strategy successfully addresses the long-standing problem of racemization and side reactions associated with this amino acid. For researchers and drug development professionals, the use of this building block is a key strategy for ensuring the efficient and reliable synthesis of high-purity, histidine-containing peptides, ultimately accelerating the path from discovery to therapeutic application.

References

-

Zhou, Y., & Edgar, K. J. (2022). Regioselective synthesis of dextran-amino acid ester conjugates. Carbohydrate Polymers, 277, 118886. Available at: [Link]

-

Jones, J. H., Ramage, W. I., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301–303. Available at: [Link]

-

Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]

Sources

An In-depth Technical Guide to N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

This guide provides a comprehensive technical overview of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its structure, synthesis, and applications, emphasizing the rationale behind its use and the methodologies for its characterization.

Introduction: The Strategic Importance of Di-Boc-Histidine Methyl Ester

L-histidine is a unique amino acid, featuring an imidazole side chain that is crucial for the biological function of many peptides and proteins.[1] However, this same reactivity poses significant challenges during chemical peptide synthesis. The imidazole ring's two nitrogen atoms (N-pi, denoted as Nπ, and N-tau, denoted as Nτ) are nucleophilic, and the C2-proton is susceptible to abstraction, which can lead to racemization, particularly during the activation step of peptide coupling.[2]

To circumvent these issues, chemists employ protecting groups. N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is an elegantly designed derivative where three key functional groups are masked:

-

Alpha-amino (Nα) group: Protected with a tert-butyloxycarbonyl (Boc) group.

-

Imidazole (im) side chain nitrogen: Protected with a second Boc group.

-

Carboxyl group: Protected as a methyl ester (-OMe).

This triple protection strategy offers a robust solution, primarily in Boc-chemistry-based solid-phase peptide synthesis (SPPS), by preventing unwanted side reactions and preserving the stereochemical integrity of the histidine residue.[2][3]

Molecular Structure and Physicochemical Properties

The precise arrangement of protecting groups is fundamental to the utility of this compound. The bulky Boc groups shield the reactive nitrogens, while the methyl ester prevents the carboxylate from participating in undesired reactions until it is intentionally cleaved.

Sources

An In-Depth Technical Guide to the Synthesis of N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester

This guide provides a comprehensive overview of the synthetic pathway for N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, a critical building block in solid-phase peptide synthesis and medicinal chemistry. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its preparation, ensuring scientific rigor and practical applicability.

Strategic Imperatives: The Rationale for Histidine Protection

L-histidine possesses three distinct functional groups: an α-amino group, a carboxylic acid, and a nucleophilic imidazole side chain. In peptide synthesis, the selective protection of these groups is paramount to prevent unwanted side reactions and ensure the controlled formation of the desired peptide bonds. The imidazole ring, in particular, presents a unique challenge due to its two nitrogen atoms: the π-nitrogen (N-π, also known as N-1) and the τ-nitrogen (N-τ, also known as N-3). The N(im) or N-τ is significantly more nucleophilic and prone to acylation during peptide coupling.

The target molecule, N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, addresses these challenges through a dual-protection strategy:

-

Boc (tert-butyloxycarbonyl) Protection: The acid-labile Boc group is employed to mask the nucleophilicity of both the α-amino group and the more reactive N-τ of the imidazole ring. This prevents side reactions at these sites during subsequent coupling steps.

-

Methyl Ester Protection: The carboxylic acid is converted to a methyl ester to prevent its participation in amide bond formation when the amino acid is intended to be the C-terminal residue or when it is being coupled to a solid support.

This specific protection scheme renders a stable, versatile derivative of histidine that can be seamlessly integrated into complex synthetic workflows.

The Synthetic Pathway: A Two-Step Transformation

The most common and efficient synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester from L-histidine proceeds via a two-step sequence: (1) Fischer esterification of the carboxylic acid, followed by (2) double Boc-protection of the nitrogen nucleophiles.

Caption: Overall workflow for the two-step synthesis.

Step 1: Fischer Esterification to L-Histidine Methyl Ester

The initial step involves the conversion of the carboxylic acid of L-histidine into its corresponding methyl ester. This is typically achieved under acidic conditions using methanol as both the reagent and the solvent, with thionyl chloride (SOCl₂) as the acid catalyst.

Mechanism of Action: Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. This classic Fischer esterification is a highly efficient method for producing amino acid esters. The reaction also conveniently provides the product as its dihydrochloride salt, which is typically a stable, crystalline solid that can be easily isolated.

Step 2: Di-Boc Protection of L-Histidine Methyl Ester

The second and final step is the protection of the α-amino group and the imidazole ring nitrogen. This is accomplished by treating the L-histidine methyl ester dihydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Causality and Control:

-

The Role of the Base: The base is critical for two reasons. First, it neutralizes the two equivalents of HCl in the starting material (the dihydrochloride salt). Second, it deprotonates the α-amino group and the imidazole N-H, rendering them nucleophilic for the subsequent reaction with (Boc)₂O.

-

Stoichiometry of (Boc)₂O: At least two equivalents of (Boc)₂O are required to protect both nitrogen atoms. In practice, a slight excess (e.g., 2.2 equivalents) is often used to drive the reaction to completion.

-

Solvent Choice: The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or a mixture of solvents that can dissolve both the polar starting material and the less polar reagents and products.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established literature methods.

Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (8.0 mL, ~110 mmol) dropwise to the methanol over 15-20 minutes.

-

Expert Insight: This addition is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood. The pre-formation of the acidic methanol solution before adding the amino acid ensures efficient esterification.

-

-

Reaction: After the addition is complete, remove the ice bath and add L-histidine (10.0 g, ~64.4 mmol) to the solution in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

-

Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-histidine methyl ester dihydrochloride.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be triturated with diethyl ether, filtered, and dried under vacuum.

Step 2: Synthesis of N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester

-

Setup: To a 500 mL round-bottom flask, add the crude L-histidine methyl ester dihydrochloride (15.6 g, ~64.4 mmol) and dichloromethane (DCM, 200 mL).

-

Base Addition: Cool the suspension to 0 °C. Slowly add triethylamine (TEA, 27 mL, ~193 mmol, 3.0 eq) dropwise. Stir the mixture for 15 minutes.

-

Expert Insight: It is crucial to add a sufficient amount of base to neutralize the dihydrochloride salt and to deprotonate the amino groups. Using a slight excess ensures the reaction environment remains basic.

-

-

Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 31.4 g, ~144 mmol, 2.2 eq) in DCM (50 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M citric acid solution (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Trustworthiness Check: These aqueous washes are critical for removing excess reagents, salts (like triethylammonium chloride), and any water-soluble byproducts, which is a key step in ensuring the purity of the final product.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a viscous oil or a white foam.

-

Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

Data Summary

The following table summarizes the key quantitative parameters for this synthetic pathway.

| Parameter | Step 1: Esterification | Step 2: Di-Boc Protection |

| Starting Material | L-Histidine | L-Histidine Methyl Ester Dihydrochloride |

| Key Reagents | Thionyl Chloride, Methanol | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent | Methanol | Dichloromethane (DCM) |

| Reaction Time | 4-6 hours | 12-16 hours |

| Typical Yield | >95% (crude) | 85-95% (after purification) |

Conclusion

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a robust and well-established procedure that is fundamental to modern peptide chemistry. By understanding the mechanistic principles behind the esterification and dual-Boc protection steps, researchers can confidently and efficiently prepare this essential building block. The protocol described herein, grounded in authoritative literature, provides a reliable pathway to obtaining high-purity material, thereby enabling the successful synthesis of complex histidine-containing peptides for research and drug development.

References

solubility of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester in organic solvents

A Technical Guide to the Solubility of N(α),N(im)-Di-Boc-L-histidine Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N(α),N(im)-Di-Boc-L-histidine methyl ester is a critical building block in modern peptide synthesis and medicinal chemistry. Its dual protection scheme offers unique advantages in preventing side reactions associated with the histidine imidazole ring. However, the successful application of this reagent is fundamentally dependent on its solubility characteristics in various organic solvents used for reaction, purification, and analysis. This guide provides an in-depth analysis of the structural factors governing the solubility of this compound, offers a predictive qualitative solubility profile, and, most importantly, furnishes a robust, step-by-step experimental protocol for researchers to quantitatively determine its solubility in any solvent system. This document is designed not merely to present data, but to empower scientists with the foundational knowledge and practical methodology required for its effective utilization.

Molecular Architecture and its Impact on Solubility

The solubility of N(α),N(im)-Di-Boc-L-histidine methyl ester (MW: 369.41 g/mol , M.P.: 113-116 °C) is a direct consequence of its distinct molecular features.[1] Understanding these components is key to predicting and manipulating its behavior in solution.

-

Dual tert-Butoxycarbonyl (Boc) Groups: The presence of two bulky, sterically hindering Boc groups is the most dominant feature. These groups are highly lipophilic (fat-loving) and nonpolar, significantly increasing the compound's affinity for nonpolar organic solvents. They effectively shield the polar N-H and imidazole functionalities, reducing the molecule's ability to engage in hydrogen bonding as a donor.

-

Methyl Ester: The esterification of the carboxylic acid to a methyl ester removes a site for deprotonation and a strong hydrogen bond donor. This transformation increases the molecule's overall hydrophobicity and promotes solubility in less polar environments compared to its free-acid counterpart, N(α),N(im)-Di-Boc-L-histidine.

-

Protected Imidazole Ring: The Boc group on the imidazole nitrogen (N(im)) neutralizes the basicity of the ring and prevents it from participating in acid-base chemistry or acting as a hydrogen bond donor. This modification drastically reduces its polarity, pushing its solubility profile away from polar protic solvents and towards more neutral, aprotic media.

The interplay of these features results in a molecule that is significantly more nonpolar than its parent amino acid. The diagram below illustrates how these structural components dictate solvent interactions.

Caption: Molecular features and their predicted solvent interactions.

Predictive Qualitative Solubility Profile

While extensive quantitative data for this specific derivative is not widely published, a qualitative profile can be expertly predicted based on its structure and comparison with less substituted analogues like Boc-His-OH, which is known to be soluble in solvents like dichloromethane and ethyl acetate.[2] The addition of a second Boc group and a methyl ester will further enhance its affinity for these types of solvents.

-

High Solubility: Expected in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc). These solvents can effectively solvate the large lipophilic structure while interacting favorably with the polar carbonyl groups.

-

Moderate Solubility: Expected in solvents like Acetonitrile (ACN) and Acetone.

-

Low to Sparingly Soluble: Expected in polar protic solvents like Methanol and Ethanol. The molecule can act as a hydrogen bond acceptor, but the lack of donor sites and the large hydrophobic surface area limit its interaction with these solvents.

-

Insoluble: Expected in water and nonpolar aliphatic solvents like Hexane and Cyclohexane. The molecule lacks the polarity for aqueous solubility, and while lipophilic, it possesses insufficient van der Waals forces to dissolve well in purely nonpolar hydrocarbons.

Quantitative Solubility Determination: A Standard Operating Procedure

Scientific integrity demands empirical validation. The following protocol describes a reliable and self-validating method for determining the precise solubility of N(α),N(im)-Di-Boc-L-histidine methyl ester. The isothermal shake-flask method is a gold standard for this purpose.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute in the clear supernatant is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a standard curve.

Materials & Equipment

-

N(α),N(im)-Di-Boc-L-histidine methyl ester (≥97% purity)

-

Organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (e.g., detection at 210-220 nm) or a UV-Vis Spectrophotometer.

Experimental Workflow

Caption: Standard workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Stock Standards: Accurately prepare a set of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL). Use these to generate a calibration curve on the HPLC.

-

Sample Preparation: To a series of glass vials, add an excess amount of N(α),N(im)-Di-Boc-L-histidine methyl ester (e.g., 20-30 mg, accurately weighed). The amount should be sufficient to ensure solid remains after equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.

-

Phase Separation: After incubation, remove the vials and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Filter the remaining solution into a clean, labeled HPLC vial. Causality Check: This filtration step is critical to remove all particulate matter, ensuring that the analysis measures only the dissolved compound.

-

Dilution and Analysis: Accurately dilute a known volume of the filtered sample with a suitable solvent (typically the HPLC mobile phase) to ensure the concentration falls within the linear range of your calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Summary and Practical Implications

While experimentally determined data is paramount, the following table serves as a template for recording results. The values are predictive estimates for illustrative purposes and should be replaced with empirical data.

| Solvent | Solvent Class | Predicted Solubility (mg/mL at 25°C) | Application Relevance |

| Dichloromethane (DCM) | Chlorinated | > 100 | Excellent reaction solvent |

| Ethyl Acetate (EtOAc) | Ester | ~50-100 | Good for reactions and chromatography |

| Tetrahydrofuran (THF) | Ether | ~50-100 | Common reaction solvent |

| Acetonitrile (ACN) | Nitrile | ~20-40 | Useful for reactions and HPLC |

| Methanol (MeOH) | Polar Protic | < 10 | Potential anti-solvent for crystallization |

| Water | Aqueous | < 0.1 | Insoluble; useful for aqueous workups |

| Hexane | Nonpolar | < 1 | Excellent anti-solvent for precipitation |

Practical Insights:

-

Reaction Solvent Choice: The high predicted solubility in DCM, THF, and EtOAc makes them ideal solvents for synthetic transformations involving this reagent.

-

Purification Strategy: The low solubility in hexanes and methanol suggests these can be used as anti-solvents. For example, a product mixture dissolved in a minimal amount of ethyl acetate could be precipitated by the slow addition of hexane to induce crystallization and remove more soluble impurities.

Conclusion

N(α),N(im)-Di-Boc-L-histidine methyl ester is a hydrophobic, nonpolar derivative of histidine designed for enhanced performance in organic-phase peptide synthesis. Its solubility is highest in polar aprotic and chlorinated solvents and exceedingly low in aqueous and nonpolar aliphatic media. While this guide provides a strong predictive framework based on chemical principles, it strongly advocates for and provides the means for empirical verification. The detailed experimental protocol herein equips researchers with a reliable method to generate precise, application-specific solubility data, mitigating risks in process development and ensuring the successful execution of chemical syntheses.

References

-

U.S. Pharmacopeia. (2012). 5812 Description and Solubility / Reference Tables Second Supplement to USP 35–NF 30. 3

-

BioCrick. (n.d.). Boc-His-OH | CAS:17791-52-5. Retrieved from BioCrick website. Link

-

Sigma-Aldrich. (n.d.). N(α), N-(im)-Di-Boc-L-histidine methyl ester. Retrieved from Sigma-Aldrich website. Link

-

Chem-Impex. (n.d.). Nα-Fmoc-Nim-methyl-L-histidine. Retrieved from Chem-Impex International website. Link

-

ChemicalBook. (2023). N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4. Retrieved from ChemicalBook website. Link

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Link

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT Peptide Technologies website. Link

Sources

A Comprehensive Technical Guide to the Stability and Storage of N(α),N-(im)-Di-Boc-L-histidine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Starting Material Integrity

In the exacting world of peptide synthesis and drug development, the integrity of each building block is paramount. The stability of protected amino acids, such as N(α),N-(im)-Di-Boc-L-histidine methyl ester, is not a trivial matter of logistics but a fundamental pillar of scientific rigor. The introduction of impurities or degradation products from an improperly stored starting material can lead to failed syntheses, challenging purifications, and, most critically, downstream biological activities that are artifactual or misleading. As a Senior Application Scientist, I have witnessed firsthand how overlooking the fundamentals of chemical stability can derail even the most well-designed research programs. This guide is therefore intended to provide not just a set of storage recommendations, but a deep, mechanistic understanding of why these conditions are critical for preserving the fidelity of this valuable reagent.

Molecular Profile: Understanding the Functionality of N(α),N-(im)-Di-Boc-L-histidine Methyl Ester

To appreciate the stability challenges, we must first dissect the molecule itself. N(α),N-(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid L-histidine, strategically modified for its role in chemical synthesis.

-

L-histidine Backbone: The chiral center at the alpha-carbon dictates the stereochemistry of the final peptide. Maintaining this stereochemical integrity is crucial, as even small amounts of the D-enantiomer can have profound biological consequences.

-

N(α)-Boc Group: The tert-butyloxycarbonyl (Boc) group on the alpha-amino nitrogen is an acid-labile protecting group. Its primary function is to prevent unwanted polymerization during peptide coupling reactions. Its stability to a wide range of other reagents makes it a workhorse in organic synthesis.

-

N(im)-Boc Group: The imidazole side chain of histidine possesses a nucleophilic nitrogen that can participate in undesirable side reactions during synthesis. The second Boc group on the imidazole nitrogen (specifically, the N-imide or N-τ position) mitigates this reactivity.

-

Methyl Ester: The C-terminus is protected as a methyl ester, a simple modification that blocks the carboxylic acid functionality.

Each of these functional groups presents a potential locus of degradation, which we will explore in detail.

The Landscape of Instability: Potential Degradation Pathways

The stability of N(α),N-(im)-Di-Boc-L-histidine methyl ester is a multi-faceted issue, with several potential degradation pathways that can be triggered by improper storage and handling. These pathways can lead to the formation of impurities that may be difficult to separate and can interfere with subsequent synthetic steps.

Acid-Catalyzed Deprotection of the Boc Groups

The tert-butoxycarbonyl group is, by design, susceptible to cleavage under acidic conditions. The generally accepted mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which then decarboxylates to yield the free amine.

This acid sensitivity is the most significant chemical liability of the molecule. Exposure to acidic environments, even trace amounts in solvents or on glassware, can initiate the removal of one or both Boc groups. This leads to a heterogeneous mixture of the starting material and its deprotected derivatives, complicating stoichiometry in subsequent reactions.

Expert Insight: While both Boc groups are acid-labile, there can be subtle differences in their cleavage rates depending on the specific reaction conditions. However, for storage purposes, it should be assumed that any acidic exposure puts both protecting groups at risk.

Hydrolysis: A Two-Front Threat

2.2.1. Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, a reaction that can be catalyzed by both acid and base.

-

Base-catalyzed hydrolysis (saponification): This is an irreversible process that yields the carboxylate salt and methanol. The rate of base-catalyzed hydrolysis of L-histidine methyl ester has been studied, and it is a well-understood transformation.

-

Acid-catalyzed hydrolysis: This is a reversible reaction, and the presence of water can drive the equilibrium towards the carboxylic acid.

2.2.2. Imidazole Boc Group Hydrolysis: The N(im)-Boc group, being an N-acyl derivative on a heteroaromatic ring, is also susceptible to hydrolysis. Notably, there is evidence to suggest that the N(im)-Boc group can be selectively cleaved under mild basic conditions (e.g., using potassium carbonate in methanol) while leaving the N(α)-Boc group intact. This indicates a higher lability of the imidazole-bound Boc group to base-catalyzed hydrolysis compared to the amide-linked Boc group.

Caption: Primary hydrolytic degradation pathways for the target molecule.

Thermal Degradation

Elevated temperatures can promote the degradation of Boc-protected amino acids. While often requiring temperatures above 100°C for rapid decomposition, prolonged exposure to moderately elevated temperatures (e.g., ambient temperatures in a warm laboratory) can lead to gradual degradation over time. Thermal degradation can proceed through various mechanisms, including the acid-catalyzed deprotection pathway if acidic impurities are present.

Racemization

Histidine and its derivatives are known to be susceptible to racemization, particularly during peptide synthesis activation steps. The imidazole ring itself can act as an intramolecular base, facilitating the abstraction of the alpha-proton. While solid-state racemization during storage is generally slow, the presence of basic or acidic impurities, or elevated temperatures, can increase this risk over long-term storage. Protecting the imidazole nitrogen, as is the case in the di-Boc derivative, is known to reduce the rate of racemization during synthesis, and this benefit likely extends to its storage stability.

Photodegradation

The imidazole ring system can be susceptible to photo-oxidation, especially in the presence of photosensitizers and oxygen. While less of a concern for a solid stored in an opaque container, repeated exposure to light, particularly UV light, should be avoided.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of N(α),N-(im)-Di-Boc-L-histidine methyl ester, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Refrigeration significantly slows down the rates of all potential degradation reactions, including hydrolysis and thermal decomposition. This is the most critical parameter for long-term stability. |

| Atmosphere | Inert, Dry | The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen. A desiccator can provide an additional layer of protection against humidity. |

| Light | Protect from Light | Store in an amber vial or other opaque container to prevent potential photodegradation of the imidazole ring. |

| Container | Tightly Sealed | The container should be well-sealed to prevent the ingress of moisture and atmospheric contaminants. |

Long-Term Storage (> 6 months): For storage periods exceeding six months, it is strongly recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere. Before use, the container must be allowed to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the cold solid.

Handling:

-

When not in use, store the container at the recommended temperature.

-

For weighing, remove the container from cold storage and allow it to equilibrate to ambient temperature before opening. This prevents water condensation on the compound.

-

Minimize the time the container is open to the atmosphere.

-

Use clean, dry spatulas and glassware to avoid introducing contaminants, especially acidic or basic residues.

Stability Assessment: A Protocol for Self-Validation

To ensure the integrity of your starting material, especially if it has been stored for an extended period or if storage conditions have been suboptimal, a purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Stability-Indicating HPLC Method

Experimental Protocol: HPLC Purity Assessment

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B should be employed to elute the compound and its potential, more polar degradation products. A starting point could be 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210-220 nm. The imidazole chromophore and the carbamate groups will absorb in this region.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Data Interpretation: A pure sample should exhibit a single major peak. The appearance of earlier eluting peaks may indicate the presence of more polar degradation products, such as the hydrolyzed carboxylic acid or deprotected derivatives.

Forced Degradation Studies

To definitively identify potential degradation products and validate the stability-indicating nature of an HPLC method, forced degradation studies can be performed on a small scale. This involves subjecting the compound to stress conditions to intentionally induce degradation.

Experimental Workflow: Forced Degradation

Caption: Workflow for a forced degradation study.

By analyzing the chromatograms from these stressed samples, one can identify the retention times of the major degradation products and ensure the analytical method can resolve them from the parent compound.

Conclusion: A Foundation for Success

The stability of N(α),N-(im)-Di-Boc-L-histidine methyl ester is a function of its inherent chemical properties and the external environment to which it is exposed. By understanding the potential degradation pathways—acid-catalyzed deprotection, hydrolysis, thermal decomposition, and racemization—researchers can implement rational storage and handling strategies. The core tenets are simple: keep it cold, dry, dark, and under an inert atmosphere. Adherence to these principles is not merely a matter of best practice; it is a prerequisite for reproducible, high-quality science. The integrity of your final product begins with the integrity of your starting materials.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Li, W. et al. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Sci Rep11 , 12345 (2021). [Link]

-

Hay, R. W. & Porter, L. J. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl ester. J. Chem. Soc. A, 127-132 (1969). [Link]

- Alsante, K. M. et al. AAPS PharmSciTech 12, 151–163 (2011).

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc.[Link]

- Jones, J. H. The formation of peptides and proteins. J. Pept. Sci.14, 491-503 (2008).

-

SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

-

Singh, S. et al. Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry50 , 101-111 (2013). [Link]

-

Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

ResearchGate. Did anyone observe spontaneous Boc removal from histidine? [Link]

-

AWS. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Harnessing the Chameleon: The Strategic Role of the Methyl Ester in Histidine Derivatives for Advanced Synthesis and Biological Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, with its unique imidazole side chain, is a cornerstone of biological function, participating in catalysis, proton transfer, and metal coordination. However, this very versatility renders it one of the most challenging amino acids in synthetic chemistry. Uncontrolled reactivity of the imidazole ring and the α-carboxyl group can lead to a cascade of side reactions, compromising yield, purity, and stereochemical integrity. This guide moves beyond the conventional focus on side-chain protection to illuminate the pivotal, often underappreciated, role of the C-terminal methyl ester. We will explore how the simple modification of converting L-histidine to L-histidine methyl ester transforms this capricious molecule into a predictable and powerful building block. This document provides an in-depth analysis of its synthesis, its strategic application as a protecting group in peptide chemistry, its direct role in modulating biological systems, and advanced synthetic uses, complete with field-proven protocols and troubleshooting insights.

The Histidine Conundrum: A Double-Edged Sword in Synthesis

The imidazole side chain of histidine possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH. This makes it a superb nucleophile, prone to undesirable reactions during peptide synthesis. Key challenges include:

-

Racemization: The imidazole ring can catalyze the racemization of the activated histidine residue during peptide coupling, eroding the stereochemical purity of the final product.[1][2]

-

Side-Chain Acylation: The unprotected imidazole nitrogen can be acylated by the activated carboxyl group of another amino acid, leading to branched impurities.[3]

-